molecular formula C20H16O6 B1675299 Licoisoflavone B CAS No. 66056-30-2

Licoisoflavone B

Katalognummer B1675299
CAS-Nummer: 66056-30-2
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: KIZPADOTOCPASX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .


Synthesis Analysis

The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .


Molecular Structure Analysis

The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .


Physical And Chemical Properties Analysis

Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Lipid Peroxidation

Licoisoflavone B is an isoflavone compound that has been found to inhibit lipid peroxidation, with an IC50 value of 2.7 μM . Lipid peroxidation is a process that can lead to cell damage, and it’s involved in several diseases such as atherosclerosis and neurodegenerative diseases. Therefore, the ability of Licoisoflavone B to inhibit this process could have significant implications for the treatment of these conditions.

Interaction with Cytochrome P450 Enzymes

Research has shown that Licoisoflavone B can inhibit certain cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of drugs in the body. Licoisoflavone B has been found to display reversible inhibition of CYP2C8 and CYP2C9, and moderately inhibit CYP2B6 through a combination of irreversible and reversible mechanisms . This could potentially impact the pharmacokinetics of drugs metabolized by these enzymes, leading to drug-drug interactions.

Potential Role in Drug Interactions

Due to its interaction with cytochrome P450 enzymes, Licoisoflavone B has the potential to cause pharmacokinetic drug interactions when consumed along with prescription medicines . This is an important consideration in the context of drug safety and efficacy.

Source of Natural Products

Licoisoflavone B is a natural product derived from plants in the Fabaceae family . Natural products are a rich source of compounds for drug discovery, and the study of Licoisoflavone B could lead to the identification of new therapeutic agents.

Antioxidant Properties

The ability of Licoisoflavone B to inhibit lipid peroxidation suggests that it may have antioxidant properties . Antioxidants are compounds that can neutralize harmful free radicals in the body, and they have been associated with a reduced risk of chronic diseases such as heart disease and cancer.

Potential Therapeutic Applications

Given its various biological activities, Licoisoflavone B could have potential therapeutic applications in a range of conditions. For example, its antioxidant properties could be beneficial in conditions associated with oxidative stress, while its ability to inhibit cytochrome P450 enzymes could have implications for drug metabolism and drug-drug interactions .

Wirkmechanismus

Target of Action

Licoisoflavone B, an isoflavone compound found in licorice, primarily targets lipid peroxidation processes in the body . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. By inhibiting this process, Licoisoflavone B plays a protective role against oxidative stress .

Mode of Action

The compound interacts with its targets by inhibiting the process of lipid peroxidation. It achieves this through a mechanism that involves the reduction of reactive oxygen species (ROS), which are key players in the process of lipid peroxidation

Biochemical Pathways

Licoisoflavone B is part of the flavonoid metabolic pathway and the terpenoid biosynthetic pathway . These pathways are crucial for the biosynthesis of flavonoids in licorice. Flavonoids, including Licoisoflavone B, have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

It has been found to moderately inhibit cyp2b6, a member of the cytochrome p450 family of enzymes, through a combination of irreversible and reversible mechanisms . This suggests that Licoisoflavone B could potentially interact with other drugs metabolized by the same enzyme, affecting their bioavailability.

Result of Action

The primary result of Licoisoflavone B’s action is the inhibition of lipid peroxidation, which can protect cells from oxidative damage . This antioxidant activity contributes to the various pharmacological effects of licorice, including its anti-inflammatory and antimicrobial properties.

Zukünftige Richtungen

Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .

Eigenschaften

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPADOTOCPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216257
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66056-30-2
Record name Licoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licoisoflavone B
Reactant of Route 2
Reactant of Route 2
Licoisoflavone B
Reactant of Route 3
Licoisoflavone B
Reactant of Route 4
Licoisoflavone B
Reactant of Route 5
Licoisoflavone B
Reactant of Route 6
Licoisoflavone B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.